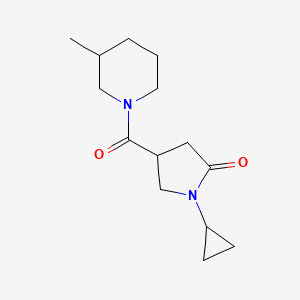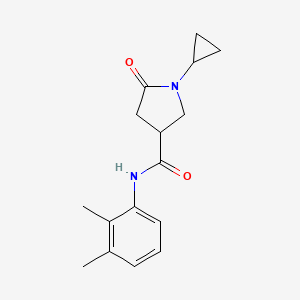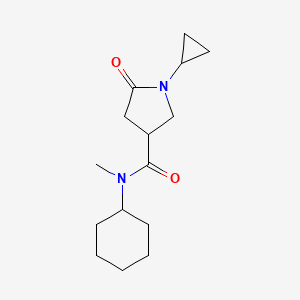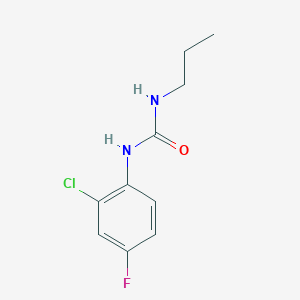
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of pyrrolidine derivatives. CPP-115 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 acts by inhibiting GABA aminotransferase, leading to an increase in GABA levels in the brain. This increase in GABA levels results in a decrease in neuronal excitability, leading to a reduction in seizures and anxiety.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 can increase GABA levels in the brain, leading to a decrease in neuronal excitability. This decrease in neuronal excitability can result in a reduction in seizures and anxiety. Additionally, 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. Additionally, 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has a low potential for toxicity and side effects, making it a safe compound for use in lab experiments. However, one limitation of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has shown promising results in preclinical studies for the treatment of various neurological disorders. Future research should focus on the clinical development of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 for the treatment of epilepsy, addiction, and anxiety disorders. Additionally, research should focus on the development of more cost-effective synthesis methods for 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 to increase its accessibility for use in lab experiments. Finally, further studies should investigate the potential therapeutic applications of 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 in other neurological disorders.
Méthodes De Synthèse
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-methylpiperidin-1-yl-acetic acid followed by cyclization and subsequent carbonylation. This method has been optimized to produce high yields of pure 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that 1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one-115 acts as a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability.
Propriétés
IUPAC Name |
1-cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-3-2-6-15(8-10)14(18)11-7-13(17)16(9-11)12-4-5-12/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICXLUJWGCOELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-5-(4-methoxyphenyl)-4-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7515258.png)
![N-[1-(2-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B7515269.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)
